molecular formula C20H18N4O4S B2768588 5-(benzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 371139-53-6

5-(benzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2768588
CAS No.: 371139-53-6
M. Wt: 410.45
InChI Key: KYIWLKQDJQKXIC-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one) substituted with a benzenesulfonyl group at position 5, a 2-hydroxyethyl group at position 7, and a methyl group at position 11. The benzenesulfonyl moiety may enhance metabolic stability, while the hydroxyethyl group could improve solubility compared to purely lipophilic analogs.

Properties

IUPAC Name

5-(benzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-13-6-5-9-24-18(13)22-19-15(20(24)26)12-16(17(21)23(19)10-11-25)29(27,28)14-7-3-2-4-8-14/h2-9,12,21,25H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIWLKQDJQKXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCO)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-2-imino-10-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multiple steps. One common approach is the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method yields the desired pyrimidin-4-amines, which can then be further functionalized to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-2-imino-10-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the imino group or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylsulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(2-hydroxyethyl)-2-imino-10-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-2-imino-10-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 7-Benzyl-6-(2-Methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate ()

  • Core Structure : Shares the same triazatricyclo backbone as the target compound.
  • Substituents: Position 5: Ethyl carboxylate (vs. benzenesulfonyl in the target). Position 6: 2-Methoxybenzoyl imino group (vs. imino group in the target). Position 7: Benzyl (vs. 2-hydroxyethyl).
  • Implications: The ethyl carboxylate may reduce membrane permeability compared to the polar benzenesulfonyl group.

3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Derivatives ()

  • Core Structure : Tetracyclic system with two sulfur atoms (vs. nitrogen-rich triazatricyclo core in the target).
  • Substituents :
    • Aromatic Groups : Variants include 4-methoxyphenyl, 4-hydroxyphenyl, and 3-methoxy-4-hydroxyphenyl at position 7.
  • Polar hydroxyl/methoxy groups could mimic the hydrophilicity of the target’s hydroxyethyl group.

11,12-Dimethoxy-9-(4-Phenylsulphonyl)-6,7,8,9-tetrahydro-5H-benzo[2,3]azepino[5,4-c]quinolin-5-one ()

  • Core Structure: Benzazepinoquinolinone fused with a sulfonyl-substituted aryl group.
  • Substituents :
    • Position 9 : 4-Phenylsulfonyl (similar to the target’s benzenesulfonyl group).
    • Positions 11/12 : Methoxy groups (vs. methyl at position 11 in the target).
  • Implications :
    • The sulfonyl group in both compounds likely contributes to strong hydrogen-bonding interactions with biological targets.
    • Methoxy groups may confer electron-donating effects, contrasting with the electron-withdrawing nature of the target’s methyl group.

Comparative Data Table

Property Target Compound Ethyl 7-Benzyl Derivative 3,7-Dithia-5-azatetracyclo Derivatives Benzazepinoquinolinone
Core Structure 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaen-2-one Same core 3,7-Dithia-5-azatetracyclo Benzazepinoquinolinone
Key Substituents 5-Benzenesulfonyl, 7-(2-hydroxyethyl), 11-methyl 5-Carboxylate, 7-benzyl 9-Aryl (e.g., 4-hydroxyphenyl) 9-Phenylsulfonyl, 11/12-OMe
Polarity Moderate (hydroxyethyl enhances solubility) Low (ester, benzyl) Moderate (aryl-OH/OMe) Moderate (sulfonyl, OMe)
Synthetic Route Likely involves sulfonylation and hydroxyethylation (inferred) Esterification/benzylation Thia-annulation Tosylation/cyclization
Potential Bioactivity Antimicrobial/kinase inhibition (hypothesized) Unreported Antimicrobial/antioxidant Anticancer (inferred)

Research Findings and Implications

  • Sulfonyl vs. Carboxylate Groups : The benzenesulfonyl group in the target compound may improve target binding affinity compared to the ethyl carboxylate in , as sulfonamides often exhibit stronger interactions with enzymes.
  • Hydroxyethyl vs. Benzyl : The 2-hydroxyethyl substituent likely enhances aqueous solubility, making the target more bioavailable than the lipophilic benzyl analog.
  • Methyl vs.
  • Synthetic Challenges : The target’s tricyclic core may require advanced annulation techniques, similar to methods in , but with nitrogen-specific reagents.

Biological Activity

5-(benzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H24N4O4S
  • Molecular Weight : 396.49 g/mol
  • Structure : The compound features a triazatricyclo framework along with a benzenesulfonyl group and a hydroxyethyl side chain, which are critical for its biological interactions.

Biological Activity

Preliminary studies indicate that compounds related to this compound exhibit various biological activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against a range of pathogens, suggesting potential applications in treating infections.
  • Anticancer Properties : Some studies indicate that derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

The exact mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with biological macromolecules such as proteins and nucleic acids. This interaction may modulate enzymatic activity or alter gene expression patterns.

Case Study 1: Anticancer Activity

A study conducted on a series of triazatricyclo compounds demonstrated that those with similar structural motifs to 5-(benzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-11-methyl exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The study suggested that these compounds induce cell cycle arrest and apoptosis through the activation of caspases.

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of sulfonamide derivatives. The results indicated that compounds with a benzenesulfonyl moiety showed promising activity against Gram-positive bacteria and fungi, making them potential candidates for antibiotic development.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAnticancerHeLa
Compound BAntimicrobialStaphylococcus aureus
Compound CEnzyme InhibitionCyclooxygenase

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